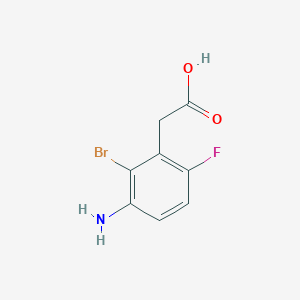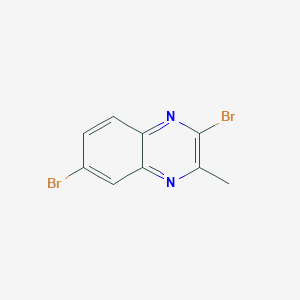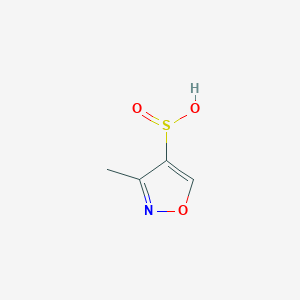
Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate is a quinoline derivative with the molecular formula C13H12BrNO3. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Quinoline derivatives are known for their diverse biological activities, making them valuable in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-6-methoxyquinoline-2-carboxylate typically involves the bromination of 6-methoxyquinoline-2-carboxylic acid followed by esterification. One common method includes the following steps:
Bromination: 6-methoxyquinoline-2-carboxylic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 4-position.
Esterification: The resulting 4-bromo-6-methoxyquinoline-2-carboxylic acid is then esterified using ethanol and a catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 6-methoxyquinoline-2-carboxylate.
Oxidation Reactions: Oxidation can occur at the methoxy group, converting it to a hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Reduction: 6-methoxyquinoline-2-carboxylate.
Oxidation: 4-bromo-6-hydroxyquinoline-2-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biological Studies: Researchers use it to study the biological activity of quinoline derivatives and their interactions with various biological targets.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-6-methoxyquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit specific enzymes involved in disease pathways.
Interacting with DNA: It may intercalate into DNA, disrupting replication and transcription processes.
Modulating Receptors: The compound can bind to and modulate the activity of certain receptors, affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-chloro-6-methoxyquinoline-2-carboxylate
- Ethyl 4-fluoro-6-methoxyquinoline-2-carboxylate
- Ethyl 4-iodo-6-methoxyquinoline-2-carboxylate
Uniqueness
Ethyl 4-bromo-6-methoxyquinoline-2-carboxylate is unique due to the presence of the bromine atom, which can be selectively substituted to create a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C13H12BrNO3 |
|---|---|
Peso molecular |
310.14 g/mol |
Nombre IUPAC |
ethyl 4-bromo-6-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)12-7-10(14)9-6-8(17-2)4-5-11(9)15-12/h4-7H,3H2,1-2H3 |
Clave InChI |
ALXMDMJATYGNNT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=C(C=C(C=C2)OC)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(7-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B12963125.png)







![2-(2,3-Dihydro-1H-inden-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12963184.png)



![2-Methoxy-4-(6-methyl-2,6-diazaspiro[3.3]heptan-2-yl)aniline](/img/structure/B12963216.png)
